molecular formula C10H11ClN2O3 B585098 4-Chloro Kynurenine-13C2,15N CAS No. 1391051-72-1

4-Chloro Kynurenine-13C2,15N

Cat. No.: B585098
CAS No.: 1391051-72-1
M. Wt: 245.637
InChI Key: HQLHZNDJQSRKDT-SVKOXWCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro Kynurenine-13C2,15N is a stable isotope-labeled derivative of 4-Chloro Kynurenine, which is a metabolite of the amino acid tryptophan. This compound has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is commonly used in research related to neurology and the blood-brain barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro Kynurenine-13C2,15N typically involves the incorporation of stable isotopes of carbon and nitrogen into the kynurenine structure. The synthetic route generally starts with the precursor 4-Chloro Kynurenine, which is then subjected to isotope labeling using 13C and 15N sources . The reaction conditions often include controlled temperature and pH to ensure the selective incorporation of isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes multiple purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro Kynurenine-13C2,15N undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Major Products Formed

    Oxidation: Oxo-derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Chloro Kynurenine-13C2,15N has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled studies.

    Biology: Employed in studies related to the metabolism of tryptophan and its derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurology and psychiatry.

    Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro Kynurenine-13C2,15N involves its conversion into active metabolites that interact with molecular targets in the brain. It acts as a prodrug, which upon systemic administration, crosses the blood-brain barrier and is converted into active compounds that modulate neurotransmitter systems . The primary molecular targets include NMDA receptors and other neurotransmitter receptors involved in neuroprotection and antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro Kynurenine: The non-labeled version of the compound.

    Kynurenine: The parent compound without the chlorine substitution.

    Kynurenic Acid: A metabolite of kynurenine with neuroprotective properties.

Uniqueness

4-Chloro Kynurenine-13C2,15N is unique due to its stable isotope labeling, which makes it highly valuable for research applications requiring precise tracking of metabolic pathways and interactions . Its ability to cross the blood-brain barrier and convert into active metabolites also distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHZNDJQSRKDT-SVKOXWCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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